Ethynylmagnesium Bromide
Overview
Description
Ethynylmagnesium bromide, also known as bromoethynylmagnesium, is a Grignard reagent commonly used in the synthesis of polymers and unsaturated phosphonites .
Synthesis Analysis
Ethynylmagnesium bromide is synthesized by introducing acetylene into a cooled solution of ethylmagnesium bromide . It is commercially available, usually as a solution in diethyl ether or tetrahydrofuran .Molecular Structure Analysis
The linear formula of Ethynylmagnesium bromide is HC≡CMgBr . The molecular weight is 129.24 .Chemical Reactions Analysis
Ethynylmagnesium bromide is highly reactive towards various electrophiles including carbonyl compounds such as aldehydes, ketones, and esters . It is also used in the synthesis of polymers and unsaturated phosphonites .Physical And Chemical Properties Analysis
Ethynylmagnesium bromide is a 0.5M solution in THF with a density of 0.94 g/mL at 25°C . It is stored at a temperature of 2-8°C .Scientific Research Applications
Preparation of Vinylacetylenic Alcohols
- Synthesis of Vitamin A Precursors : Ethynylmagnesium bromide reacts with α,β-unsaturated ketones to produce vinylacetylenic alcohols, which are key intermediates in vitamin A synthesis (Ou, 1960).
C-nucleoside Synthesis
- Formation of Ribofuranosyl Ethynes : It is used in the synthesis of C-nucleosides, as demonstrated by its reaction with D-ribofuranose to yield ribofuranosyl ethynes, important in medicinal chemistry (Buchanan, Edgar, & Power, 1974).
Synthesis of Alkynyl Selenides
- Creation of (E)-α-Bromovinylselenides : The reaction of ethynylmagnesium bromide with terminal alkynes forms alkynyl selenides, useful in the stereoselective synthesis of (E)-α-bromovinylselenides (Cai Ming-zhong, 2002).
Polymer and Grafting Applications
- Formation of Polymeric Layers on Silicon Surfaces : It is instrumental in the anodic decomposition of ethynylmagnesium halide at silicon electrodes, leading to the formation of polymeric layers covalently anchored to silicon, a significant process in materials science (Fellah et al., 2006).
Synthesis of Alkynyl Metal Compounds
- Preparation of Ethynylisopropylgermanes : Ethynylmagnesium bromide reacts with chloroisopropylgermanes to produce ethynylisopropylgermanes, which are significant in the study of organometallic chemistry (Yarosh et al., 2002).
Steroidal Applications
- Rearrangement in Steroidal Compounds : It reacts with steroidal alcohols to yield ethynyl-ethylenic diols, which undergo rearrangement, providing insights into steroid chemistry (Orr et al., 1964).
Cycloaddition Reactions
- Synthesis of Isoxazole Derivatives : Ethynylmagnesium bromide is used in the synthesisof isoxazole derivatives, showcasing its utility in heterocyclic chemistry and the creation of novel compounds (Ku et al., 2001).
Synthesis of Polyunsaturated Compounds
- Creation of Polyunsaturated Silanes and Germanes : Ethynylmagnesium bromide is used in the hydrosilylation of alkynes, leading to polyunsaturated compounds important in material science and chemical synthesis (Yarosh, Zhilitskaya, & Voronkov, 2012).
Applications in Organic Chemistry
- Ethynylation of Aldehydes : It is used for the ethynylation of chiral α-(dibenzylamino) aldehydes, demonstrating its role in creating complex organic molecules with potential pharmaceutical applications (Andrés, Pedrosa, & Pérez-Encabo, 2006).
Cross-Coupling Reactions
- Formation of Alkyl-Alkenyl and Alkyl-Alkynyl Bonds : Ethynylmagnesium bromide participates in cobalt-mediated cross-coupling reactions, crucial in the formation of various organic compounds (Ohmiya, Yorimitsu, & Oshima, 2006).
Safety And Hazards
Ethynylmagnesium bromide is a highly flammable liquid and vapor. In contact with water, it releases flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation, drowsiness or dizziness, and is suspected of causing cancer .
Future Directions
properties
IUPAC Name |
magnesium;ethyne;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H.BrH.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROBJRRFCPYLIT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#[C-].[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethynylmagnesium Bromide | |
CAS RN |
4301-14-8 | |
Record name | Magnesium, bromoethynyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.936 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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